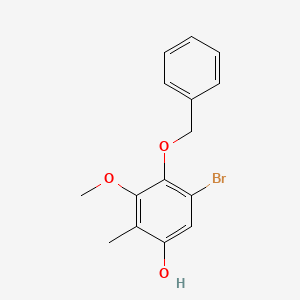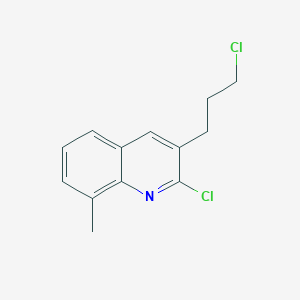
2-Chloro-3-(3-chloropropyl)-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3-chloropropyl)-8-methylquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological activities.
Preparation Methods
The synthesis of 2-Chloro-3-(3-chloropropyl)-8-methylquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-3-(3-chloropropyl)-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different pharmacological properties.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-8-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-8-methylquinoline involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of pathogens and cancer cells .
Comparison with Similar Compounds
2-Chloro-3-(3-chloropropyl)-8-methylquinoline can be compared with other similar compounds such as:
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
- 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties .
Properties
CAS No. |
948290-29-7 |
|---|---|
Molecular Formula |
C13H13Cl2N |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-8-methylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-9-4-2-5-10-8-11(6-3-7-14)13(15)16-12(9)10/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
YLULXVPJZVNWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



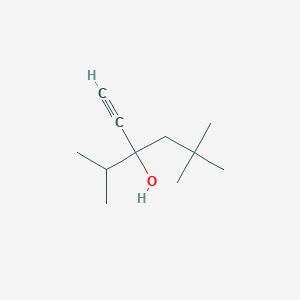
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)



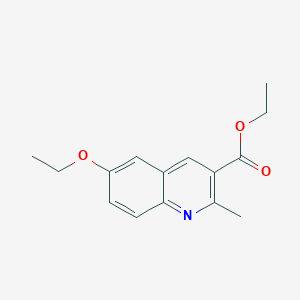
![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
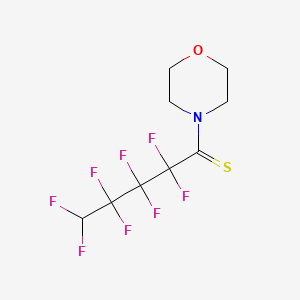
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
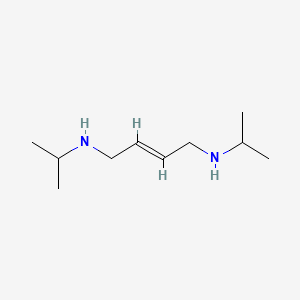
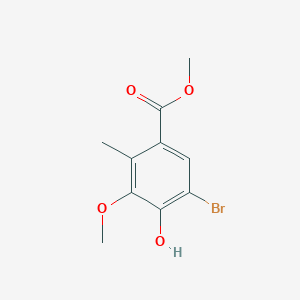
![N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine](/img/structure/B12640724.png)
